molecular formula C7H10N2O3 B6298671 6-Aminopyridin-3-ol acetate CAS No. 2087960-23-2

6-Aminopyridin-3-ol acetate

Cat. No. B6298671
CAS RN: 2087960-23-2
M. Wt: 170.17 g/mol
InChI Key: ODCJFZNUESSNEZ-UHFFFAOYSA-N
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Description

6-Aminopyridin-3-ol acetate is a chemical compound with the empirical formula C12H20N2O3 · C2H4O2 . It is related to the 6-aminopyridin-3-ol scaffold, which has shown excellent anti-inflammatory bowel disease activity .


Synthesis Analysis

The synthesis of this compound involves the manipulation of the hydroxymethyl moiety of the C(5)-position of the pyridoxine starting material along with the installation of an amino group at the C(6)-position .


Molecular Structure Analysis

The molecular weight of this compound is 300.35 . The molecular formula is C12H20N2O3 · C2H4O2 .


Chemical Reactions Analysis

The key feature of the synthetic strategy of this compound is the manipulation of the hydroxymethyl moiety of the C(5)-position of the pyridoxine starting material along with the installation of an amino group at the C(6)-position .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 300.35 and an empirical formula of C12H20N2O3 · C2H4O2 .

Scientific Research Applications

Analytical Method Development

A study by Al‐Sabti and Harbali (2020) developed an analytical method using hydrophilic interaction liquid chromatography (HILIC) to quantify 3-aminopyridine, a structurally similar compound to 6-Aminopyridin-3-ol acetate, which is a reactive reagent in the synthesis of linagliptin. This method showcased sensitivity at levels of 30.0 ppm, demonstrating the compound's utility in precise analytical applications (Bashar Al‐Sabti, J. Harbali, 2020).

Anti-angiogenic and Anti-tumor Activities

Lee et al. (2014) reported that 6-aminoalkyl-2,4,5-trimethylpyridin-3-ols, which share a core structure with this compound, have high antiangiogenic and antitumor activities. This research opens avenues for developing novel angiogenesis inhibitors for treating angiogenesis-related pathologies (Hyunji Lee et al., 2014).

Inhibition of Colitis

Chaudhary et al. (2020) synthesized various analogues based on the 6-Aminopyridin-3-ol scaffold, showing significant anti-inflammatory bowel disease activity. Their study underlines the compound's potential in developing new treatments for inflammatory bowel diseases (Chhabi Lal Chaudhary et al., 2020).

Synthesis of Bioactive Compounds

A variety of studies have focused on the synthesis of bioactive compounds utilizing this compound or related structures as key intermediates. These compounds have been evaluated for their potential in diverse biological applications, including as prion replication inhibitors and as central cores for natural products and medicinally important compounds (B. C. May et al., 2007).

Electrocatalytic Applications

The electrocatalytic synthesis of 6-aminonicotinic acid, a process involving the reduction of pyridine derivatives in the presence of CO2, has been investigated, demonstrating the utility of related aminopyridine compounds in sustainable chemical synthesis under mild conditions (A. Gennaro et al., 2004).

Safety and Hazards

The safety information for 6-Aminopyridin-3-ol indicates that it has several hazard statements including H302, H315, H319, H332, and H335 . These statements suggest that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

Future Directions

Research has shown that the 6-aminopyridin-3-ol scaffold has excellent anti-inflammatory bowel disease activity . Future research may focus on the development of pyridinol-based anti-inflammatory bowel disease agents . Remarkable anticancer activity was observed in novel structures where the 6-aminopyridin-3-ol core was hybridized with biologically active agents such as α-tocopherol and sunitinib .

properties

IUPAC Name

acetic acid;6-aminopyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O.C2H4O2/c6-5-2-1-4(8)3-7-5;1-2(3)4/h1-3,8H,(H2,6,7);1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCJFZNUESSNEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC(=NC=C1O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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